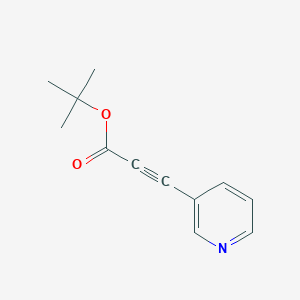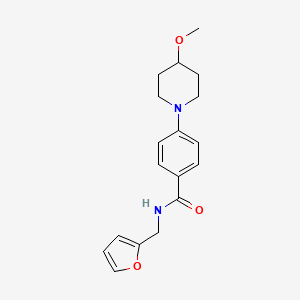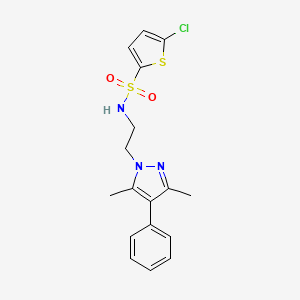
1-(2-(4-Ethylphenoxy)acetyl)-4-(3-trifluoromethylphenyl)semicarbazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(4-Ethylphenoxy)acetyl)-4-(3-trifluoromethylphenyl)semicarbazide is a complex organic compound that features both ethylphenoxy and trifluoromethylphenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(4-Ethylphenoxy)acetyl)-4-(3-trifluoromethylphenyl)semicarbazide typically involves multiple steps:
Formation of the Ethylphenoxyacetyl Intermediate: This step involves the reaction of 4-ethylphenol with chloroacetyl chloride in the presence of a base such as triethylamine to form 2-(4-ethylphenoxy)acetyl chloride.
Coupling with Semicarbazide: The intermediate is then reacted with semicarbazide hydrochloride in the presence of a base like sodium acetate to form the final product.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-(4-Ethylphenoxy)acetyl)-4-(3-trifluoromethylphenyl)semicarbazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the trifluoromethyl group, using reagents like sodium methoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Wirkmechanismus
The mechanism of action of 1-(2-(4-Ethylphenoxy)acetyl)-4-(3-trifluoromethylphenyl)semicarbazide involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, while the semicarbazide moiety can interact with active sites or catalytic residues. This compound may inhibit enzyme activity or modulate receptor function through competitive or non-competitive mechanisms.
Vergleich Mit ähnlichen Verbindungen
- 1-(2-(4-Methylphenoxy)acetyl)-4-(3-trifluoromethylphenyl)semicarbazide
- 1-(2-(4-Ethylphenoxy)acetyl)-4-(3-chlorophenyl)semicarbazide
- 1-(2-(4-Ethylphenoxy)acetyl)-4-(3-fluorophenyl)semicarbazide
Comparison: 1-(2-(4-Ethylphenoxy)acetyl)-4-(3-trifluoromethylphenyl)semicarbazide is unique due to the presence of both ethylphenoxy and trifluoromethylphenyl groups, which can confer distinct chemical and biological properties. The trifluoromethyl group, in particular, can enhance metabolic stability and bioavailability compared to similar compounds with different substituents.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
IUPAC Name |
1-[[2-(4-ethylphenoxy)acetyl]amino]-3-[3-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3N3O3/c1-2-12-6-8-15(9-7-12)27-11-16(25)23-24-17(26)22-14-5-3-4-13(10-14)18(19,20)21/h3-10H,2,11H2,1H3,(H,23,25)(H2,22,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPIFMZBGVMOBDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)NNC(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
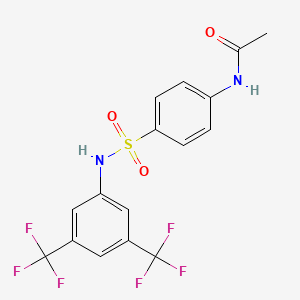
![N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-3-nitrobenzamide](/img/structure/B2650961.png)
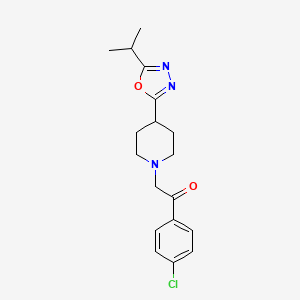
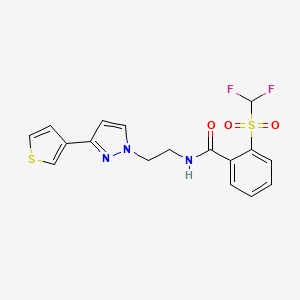
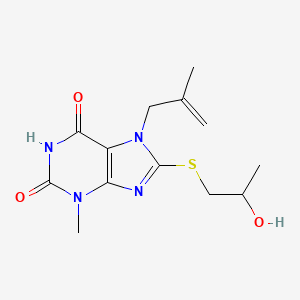

![2-[2-(2,2,2-Trifluoroacetamido)ethoxy]ethyl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2650968.png)
![5-[(FLUOROSULFONYL)OXY]PYRIDINE-3-CARBOXYLIC ACID](/img/structure/B2650971.png)

![rac-(1R,6S)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[4.1.0]heptane-1-carboxylicacid](/img/structure/B2650974.png)
![2-[(2E)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-(1-phenylethyl)acetamide](/img/structure/B2650975.png)
